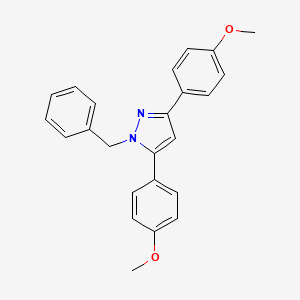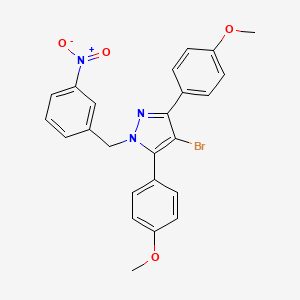
1-benzyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with benzyl and methoxyphenyl groups, which contribute to its distinctive properties.
Preparation Methods
The synthesis of 1-benzyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, where 1-benzylpiperidin-4-one reacts with 4-methoxybenzaldehyde to form an intermediate compound. This intermediate then undergoes cyclization to yield the final pyrazole product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the process is carried out under reflux conditions to ensure complete reaction.
Chemical Reactions Analysis
1-Benzyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions for these reactions include the use of organic solvents such as ethanol or dichloromethane, and the reactions are typically carried out at elevated temperatures to facilitate the desired transformations.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors, making it a candidate for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 1-benzyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole exerts its effects is primarily through the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit the activity of p300 and CARM1, which are involved in the regulation of gene expression and cancer cell proliferation . The compound interacts with these molecular targets, leading to the disruption of critical cellular pathways and ultimately inducing cell death.
Comparison with Similar Compounds
1-Benzyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared to other similar compounds, such as:
1-Benzyl-3,5-bis(4-hydroxyphenyl)-1H-pyrazole: This compound features hydroxyl groups instead of methoxy groups, which can significantly alter its chemical reactivity and biological activity.
1-Benzyl-3,5-bis(4-chlorophenyl)-1H-pyrazole: The presence of chlorine atoms can enhance the compound’s electrophilic properties, making it more reactive in substitution reactions.
1-Benzyl-3,5-bis(4-nitrophenyl)-1H-pyrazole: The nitro groups can introduce additional electron-withdrawing effects, influencing the compound’s overall stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are not observed in its analogues.
Properties
Molecular Formula |
C24H22N2O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-benzyl-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H22N2O2/c1-27-21-12-8-19(9-13-21)23-16-24(20-10-14-22(28-2)15-11-20)26(25-23)17-18-6-4-3-5-7-18/h3-16H,17H2,1-2H3 |
InChI Key |
GCSNUYFYKNZOQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methoxyphenyl)-3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925322.png)
![3-[1',3'-dimethyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol](/img/structure/B10925323.png)
![(2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B10925332.png)
![1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-N-(2-methyl-5-sulfamoylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10925341.png)
![3-cyclopropyl-N,N,6-triethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925345.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10925350.png)
![1,3-dimethyl-6-(thiophen-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925354.png)
![3-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]propanamide](/img/structure/B10925359.png)
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10925369.png)
![2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B10925376.png)
![Ethyl 1-ethyl-6-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10925381.png)
![[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10925384.png)
![methyl 1-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10925391.png)
